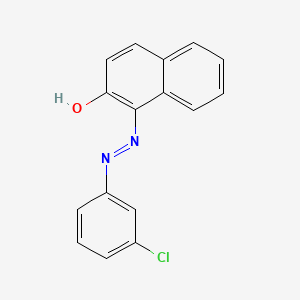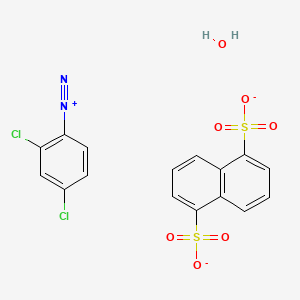
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate typically involves multiple steps, including:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents.
Introduction of the p-Chlorophenyl group: This step involves the use of p-chlorobenzyl chloride in the presence of a base.
Thioether formation: The benzylthio group is introduced through a nucleophilic substitution reaction.
Oxalate formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the cleavage of the thioether bond.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could produce simpler piperazine derivatives.
Substitution: Can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying receptor interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling pathways: Modulation of intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-tolyl)piperazine oxalate
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(m-tolyl)piperazine oxalate is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the p-chlorophenyl and m-tolyl groups may confer distinct biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
23905-04-6 |
|---|---|
Molekularformel |
C28H31ClN2O4S |
Molekulargewicht |
527.1 g/mol |
IUPAC-Name |
1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(3-methylphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C26H29ClN2S.C2H2O4/c1-21-6-5-9-25(20-21)29-16-14-28(15-17-29)18-19-30-26(22-7-3-2-4-8-22)23-10-12-24(27)13-11-23;3-1(4)2(5)6/h2-13,20,26H,14-19H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LFNHREFOQFTAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


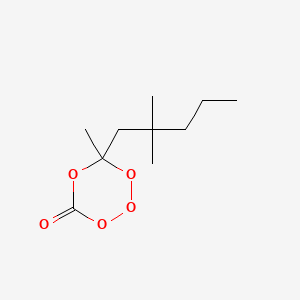
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
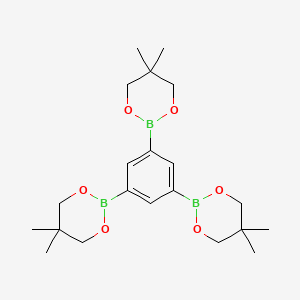

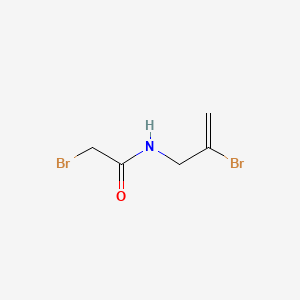

![Benzaldehyde, 4-[ethyl[3-phenoxy-2-[[(phenylamino)carbonyl]oxy]propyl]amino]-2-methyl-](/img/structure/B13742725.png)

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
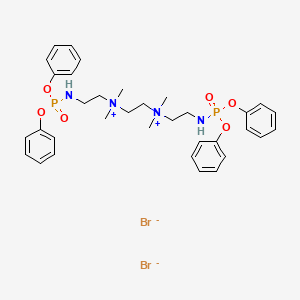
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
